Nifurpirinol
Overview
Description
Nifurpirinol is a compound that belongs to the class of organic compounds known as nitrofurans . These are compounds containing a furan ring which bears a nitro group . It has been widely used as an antibacterial drug against diseases of fish .
Molecular Structure Analysis
The molecular structure of Nifurpirinol is characterized by a furan ring which bears a nitro group . The chemical formula is C12H10N2O4, and it has an average mass of 246.219 and a monoisotopic mass of 246.06406 .
Physical And Chemical Properties Analysis
Nifurpirinol has a density of 1.4±0.1 g/cm3, a boiling point of 416.3±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 67.0±0.3 cm3, and it has a molar volume of 174.3±3.0 cm3 .
Scientific Research Applications
Enhanced Cell Ablation in Zebrafish Models
Nifurpirinol has been identified as a more potent and reliable substrate compared to metronidazole for nitroreductase-mediated cell ablations in zebrafish models, an animal with notable regenerative capabilities. This finding is significant because it provides a more efficient and consistent method for targeted ablation of various cell types in zebrafish, which is crucial for studying regeneration. The study confirmed that nifurpirinol could induce robust and reliable ablations at concentrations significantly lower than metronidazole, making it an excellent tool for studying regeneration and possibly other biological processes in zebrafish models (Bergemann et al., 2018).
Detection in Aquatic Products
Nifurpirinol, along with other nitrofurans, has been a target in the development of analytical methods for detecting drug residues in shellfish and fish. One such study developed and validated a liquid chromatography-based method coupled to tandem mass spectrometry to measure levels of nifurpirinol and other nitrofurans in aquatic products. This advancement is crucial for food safety, ensuring that the illegal use of nitrofurans in aquaculture does not lead to contaminated products reaching consumers (Yuan et al., 2020).
Comprehensive Residue Analysis
Further emphasizing its relevance in food safety, nifurpirinol has been included in comprehensive methods for determining nitrofuran and chloramphenicol residues in various animal-based food products. The development of such methods, which also use ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry, is crucial for the accurate detection and quantification of these substances, ensuring compliance with food safety standards and protecting consumer health (Kaufmann et al., 2015).
Safety And Hazards
Future Directions
Nifurpirinol has been shown to be a remarkably effective prodrug for inducing an FSGS-like phenotype in zebrafish larvae, making it well-suited for high-content drug screening . This could aid in the identification of potential candidates for FSGS treatment . Another study demonstrated that Nifurpirinol serves as a potent prodrug for the bacterial nitroreductase, working at low concentrations .
properties
IUPAC Name |
[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyridin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-8-10-3-1-2-9(13-10)4-5-11-6-7-12(18-11)14(16)17/h1-7,15H,8H2/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHJQJVKRFMCO-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860116 | |
Record name | {6-[(E)-2-(5-Nitrofuran-2-yl)ethenyl]pyridin-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nifurpirinol | |
CAS RN |
13411-16-0 | |
Record name | Nifurpirinol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013411160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifurpirinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nifurpirinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIFURPIRINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O5A98XY8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.